
6-Isopropyl-5-methylpyrimidin-4-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidines, which includes 6-Isopropyl-5-methylpyrimidin-4-ol, involves various methods . The reaction of ethyl 2- (1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate 4 with thiourea in refluxing ethanol containing triethylamine yielded 1H-indolyl-dihydropyrimido [4,5-d]pyrimidinone 5 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily the result of hydroxylation . For example, diazinon, an organophosphorus pesticide, is metabolized into diethyl (2-isopropyl-6 methylpyrimidin-4-yl) phosphate (diazoxon) and 2-isopropyl-6-methyl-4-pyrimidinol (pyrimidinol) .Aplicaciones Científicas De Investigación
Structural Insights and Tautomerism
Research on related pyrimidine derivatives, like 2-isopropyl-6-methylpyrimidin-4(3H)-one, provides insights into their molecular structure, indicating enol-to-keto tautomerism during the crystallization process. These findings highlight the structural stability and intermolecular interactions such as hydrogen bonding, which could be fundamental in understanding the behavior of 6-isopropyl-5-methylpyrimidin-4-ol in various chemical environments (Hemamalini & Fun, 2010).
Synthesis and Chemical Insights
The synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives and their structural analysis through X-ray diffraction and quantum chemical insights has been documented. This research underscores the impact of non-covalent interactions on the structural stabilities of such compounds and how modifications can influence their reactivity and stability, offering a pathway for the development of new compounds with potential applications in medicinal chemistry and material science (Ali et al., 2021).
Process Chemistry Applications
4,6-Dihydroxy-2-methylpyrimidine serves as a crucial precursor in the preparation of high-value products in both pharmaceutical and explosive industries. The development of an economic process for its production emphasizes the role of pyrimidine derivatives in industrial chemistry, potentially including this compound (Patil et al., 2008).
Antiviral and Antitubercular Properties
Derivatives of 6-methylpyrimidine have shown potential in the development of antiviral and antitubercular agents. Studies on 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-ones have indicated moderate anti-tubercular activity, suggesting the usefulness of pyrimidine derivatives in the search for new therapeutic agents (Erkin et al., 2021).
Electronic and Structural Properties for Advanced Materials
The synthesis of O-benzenesulfonylated pyrimidines and their analysis through SC-XRD and DFT studies reveal the importance of noncovalent interactions in their supramolecular networks. These insights are vital for designing materials with specific electronic properties, including potential applications in optoelectronics and as components in molecular electronics (Ali et al., 2020).
Mecanismo De Acción
Target of Action
6-Isopropyl-5-methylpyrimidin-4-ol is a member of the class of pyrimidines . Pyrimidines and their derivatives have been proven to exhibit a range of pharmacological effects . .
Mode of Action
Pyrimidines, in general, are known to interact with various targets and cause changes in their function .
Biochemical Pathways
Pyrimidines are known to play crucial roles in various biochemical pathways .
Result of Action
Pyrimidines and their derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . These factors can include the external world in which the organism is located or develops, as well as the organism’s internal world, which includes such factors as its hormones and metabolism . .
Propiedades
IUPAC Name |
5-methyl-4-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)7-6(3)8(11)10-4-9-7/h4-5H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBDUIAEFBIRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)


![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)
![N-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B1436739.png)
![Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt](/img/structure/B1436740.png)
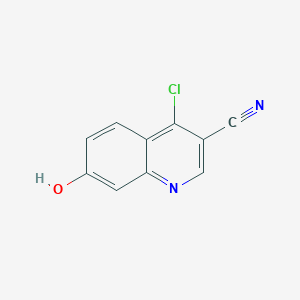
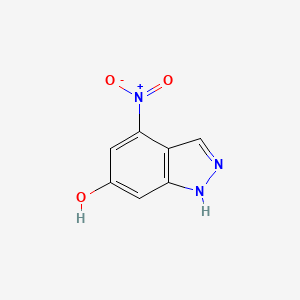
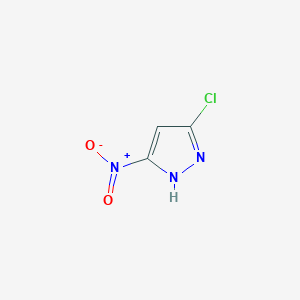
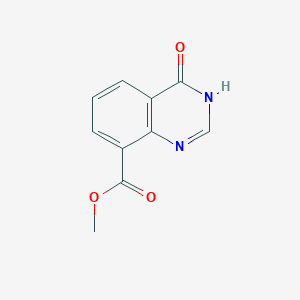

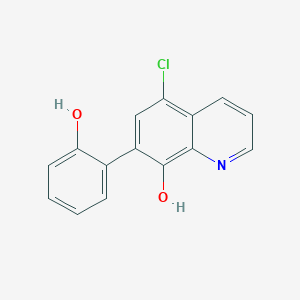
![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)
![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)